2-Methoxy-2-(4-methoxyphenyl)ethanamine;hydrochloride

Übersicht

Beschreibung

2-Methoxy-2-(4-methoxyphenyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Methoxy-2-(4-methoxyphenyl)ethanamine;hydrochloride, commonly referred to as a methoxy-substituted phenethylamine, exhibits significant biological activity due to its structural characteristics. This compound belongs to a class of molecules that can interact with various biological systems, particularly through mechanisms involving neurotransmitter modulation and enzyme interaction. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

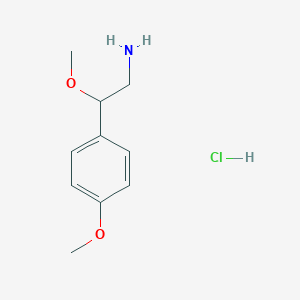

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 236.71 g/mol

- Solubility : Poorly soluble in water, which may affect its bioavailability.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and metabolic pathways:

- Target Enzymes : It is hypothesized that 2-Methoxy-2-(4-methoxyphenyl)ethanamine may interact with cytochrome P450 enzymes, particularly CYP2D6, influencing the metabolism of various drugs that are substrates for this enzyme.

- Neurotransmitter Modulation : The compound's structural similarity to other phenethylamines suggests potential interactions with serotonin and dopamine receptors, which could lead to psychoactive effects or alterations in mood and cognition.

Biological Activity Data

| Biological Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Antitumor Activity | 0.12 - 2.78 | MCF-7 (breast cancer) | |

| Cytotoxicity | 0.76 - 5.51 | A549 (lung cancer) | |

| Antioxidant Activity | Not specified | Various |

Case Studies

Several case studies have highlighted the clinical implications and biological effects of compounds structurally related to 2-Methoxy-2-(4-methoxyphenyl)ethanamine:

- Clinical Case Involving 25I-NBOMe : A patient presented with severe symptoms following exposure to a closely related phenethylamine derivative (25I-NBOMe). Symptoms included tachycardia, hypertension, and agitation, indicating significant neurotoxic potential associated with similar compounds .

- Detection Challenges in Toxicology : The detection of methoxy-substituted phenethylamines in biological samples poses challenges due to their structural variability and rapid metabolism. Reports indicate difficulties in testing for these compounds using standard immunoassays, leading to underreporting in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of 2-Methoxy-2-(4-methoxyphenyl)ethanamine is characterized by:

- Absorption : Due to its low solubility in water, absorption may be limited.

- Metabolism : Potential metabolism via CYP450 enzymes could result in active metabolites that contribute to its biological effects.

- Excretion : Further studies are needed to elucidate the excretion pathways and half-life of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of several important pharmaceuticals. Notably, it is utilized in the preparation of Carvedilol and Tamsulosin, both of which are widely prescribed medications for cardiovascular and urological conditions, respectively. Carvedilol is a non-selective beta-blocker used for treating heart failure and hypertension, while Tamsulosin is an alpha-1 adrenergic antagonist used primarily for benign prostatic hyperplasia (BPH) treatment .

Synthesis Process

The synthesis of 2-methoxy-2-(4-methoxyphenyl)ethanamine involves multiple steps, including the reaction of 2-alkoxy phenols with dihaloethanes to yield various derivatives. This multi-step process allows for the production of high-purity compounds suitable for pharmaceutical applications .

Neuropharmacology

Designer Drugs

The compound has been implicated in the development of novel psychoactive substances (NPS), particularly within the 2C drug class. For example, derivatives such as 25I-NBOMe are structurally related to 2-methoxy-2-(4-methoxyphenyl)ethanamine and have gained attention due to their potent hallucinogenic effects. Reports indicate that these compounds can lead to severe intoxication and pose significant public health risks .

Clinical Case Studies

Clinical reports highlight the dangers associated with exposure to such derivatives. For instance, a case study documented an individual experiencing severe symptoms following ingestion of 25I-NBOMe, emphasizing the need for accurate detection methods and understanding of metabolic pathways for these substances .

Analytical Chemistry

Metabolic Studies

Research on the metabolism of compounds related to 2-methoxy-2-(4-methoxyphenyl)ethanamine has been conducted to identify potential biomarkers for drug testing. Studies have focused on characterizing metabolites in biological samples using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). This research aids in understanding how these compounds are processed in the body and assists in developing reliable drug testing protocols .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate for Carvedilol and Tamsulosin synthesis. |

| Neuropharmacology | Involved in the development of designer drugs like 25I-NBOMe with hallucinogenic properties. |

| Analytical Chemistry | Used in metabolic studies for identifying biomarkers in drug testing. |

Analyse Chemischer Reaktionen

Alkylation and Condensation Reactions

The compound participates in condensation reactions with ketones and aldehydes under acid catalysis. For example:

Reaction with 4-Methoxyacetophenone

A mixture of 4-methoxyacetophenone and (S)-(-)-α-methylbenzylamine undergoes condensation in the presence of p-toluenesulfonic acid (p-TsOH) in toluene. This reaction forms a Schiff base intermediate, (S)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine, through azeotropic water removal using a Dean-Stark trap .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyacetophenone | Toluene, p-TsOH, reflux (125–130°C), 10–12 hrs | (S)-Schiff base intermediate | 180 g (syrup) |

Catalytic Hydrogenation

The Schiff base intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ to yield (S,S)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 10% Pd/C, H₂ gas | Ethyl acetate, 35–40°C, 10–12 hrs | (S,S)-Amine-PTSA salt | 135 g (crystalline solid) |

Deprotection and Salt Formation

The amine-PTSA salt is treated with sodium hydroxide to liberate the free base, followed by hydrogenolysis to remove the benzyl group and yield 2-methoxy-2-(4-methoxyphenyl)ethylamine hydrochloride .

Stepwise Process:

-

Alkaline Hydrolysis : Suspension of the salt in water with 10% NaOH (pH >10) extracts the free base into methylene chloride .

-

Hydrogenolysis : Free base in methanol with Pd/C under H₂ at 50–55°C for 10–12 hrs removes the benzyl protecting group .

-

Salt Formation : Crude product is treated with isopropyl alcohol (IPA) and HCl to crystallize the hydrochloride salt .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrolysis | 10% NaOH | Room temperature, 30 min | 75 g (free base) |

| Hydrogenolysis | 10% Pd/C, H₂ | Methanol, 50–55°C, 10–12 hrs | 45 g (crude) |

| Crystallization | IPA, HCl | Ethyl acetate, 25–30°C | 105 g (crystalline solid) |

Stereochemical Resolution

The compound’s enantiomers are resolved via diastereomeric salt formation. For instance, reaction with (S)-(-)-α-methylbenzylamine and subsequent crystallization produces enantiopure (S)-configured products .

| Chiral Resolving Agent | Solvent | Conditions | Optical Purity |

|---|---|---|---|

| (S)-(-)-α-Methylbenzylamine | Toluene | Reflux, 10–12 hrs | 100% (by HPLC) |

Reactivity in Solvent-Free Conditions

Analogous compounds react with α-hydroxycarboxylic acid esters under solvent-free, high-temperature conditions (melting point +20–100°C) . These conditions may apply to 2-methoxy-2-(4-methoxyphenyl)ethylamine for synthesizing amides or esters.

Stability and Degradation

The hydrochloride salt is stable under acidic conditions but degrades in strongly basic media, releasing the free amine. Stability data from PubChem indicate no decomposition under standard storage .

Eigenschaften

IUPAC Name |

2-methoxy-2-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-8(4-6-9)10(7-11)13-2;/h3-6,10H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPVPAXNDZLMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31367-43-8 | |

| Record name | Benzeneethanamine, β,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31367-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.